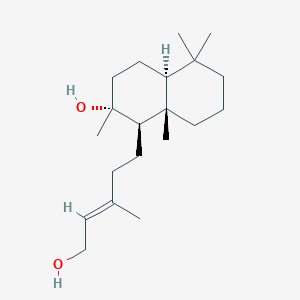

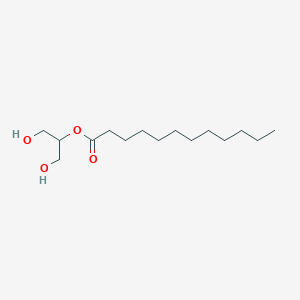

Labd-13-ene-8,15-diol

描述

Synthesis Analysis

The synthesis of Labd-13-ene-8,15-diol and related compounds has been approached through both isolation from natural sources and laboratory synthesis. For instance, a novel bifunctional diterpene synthase from Selaginella moellendorffii was found to catalyze the production of labda-7,13E-dien-15-ol, a closely related compound, from geranylgeranyl diphosphate. Additionally, microbial transformations have been employed to synthesize labdane diterpenes.Molecular Structure Analysis

The molecular structure of Labd-13-ene-8,15-diol has been elucidated using techniques such as NMR and X-ray crystallography. These methods have confirmed the presence of the characteristic labdane skeleton and the specific functional groups.Chemical Reactions Analysis

Labd-13-ene-8,15-diol and its derivatives undergo various chemical reactions. For example, Electrophilic Aromatic Substitution (EAS) yields diterpenylhydroquinone derivatives with potential antitumor activity. Microbial transformations have also been used to modify the labdane skeleton, leading to the production of new compounds with different biological activities.Physical And Chemical Properties Analysis

Labd-13-ene-8,15-diol has a molecular weight of 308.4986 . It has a density of 1.0±0.1 g/cm^3, a boiling point of 408.5±18.0 °C at 760 mmHg, and a flash point of 174.9±15.8 °C .科学研究应用

Anticancer Activity

Labd-13-ene-8,15-diol has shown significant anticancer activity . It has been found to inhibit the growth of various cancer cell lines, with IC50 values ranging from 8.3 to 21.3 µg/mL . The compound was particularly effective against murine leukemia cell lines P388 .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties . It has been found to inhibit the growth of both gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes) and gram-negative bacteria (Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis). Gram-negative bacteria were found to be more sensitive to the compound .

Antiviral Activity

Labd-13-ene-8,15-diol has shown antiviral activity against human rhinovirus 2 and 3. This suggests potential applications in the treatment of diseases caused by these viruses .

Synthesis Analysis

The synthesis of Labd-13-ene-8,15-diol has been approached through both isolation from natural sources and laboratory synthesis. For instance, a novel bifunctional diterpene synthase from Selaginella moellendorffii was found to catalyze the production of a closely related compound from geranylgeranyl diphosphate.

Molecular Structure Analysis

The molecular structure of Labd-13-ene-8,15-diol has been elucidated using techniques such as NMR and X-ray crystallography. These methods have confirmed the presence of the characteristic labdane skeleton and the specific functional groups.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of Labd-13-ene-8,15-diol have been studied. For example, its effects on phospholipid bilayers were investigated using differential scanning calorimetry, revealing interactions with the bilayers that could be relevant to its biological activity.

Drug Delivery Applications

The compound’s solubility and incorporation into liposomes have been explored, with high incorporation efficiency reported for its derivatives. This could be beneficial for drug delivery applications.

作用机制

Target of Action

Labd-13-ene-8,15-diol, also known as (E)-Labd-13-ene-8,15-diol, is a diterpene with the labdane skeleton . It shows strong anti-HRV2 and HRV3 activity, indicating that it targets Human Rhinoviruses (HRV2 and HRV3) . It also exhibits anti-lung and anti-laryngeal cancer activities against A549 and Hep2 cells . Furthermore, it inhibits the growth of gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes) and gram-negative bacteria (Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis) .

Mode of Action

Its antiviral, anticancer, and antibacterial activities suggest that it interacts with specific proteins or enzymes in these organisms, leading to inhibition of their growth or replication .

Biochemical Pathways

Labd-13-ene-8,15-diol is likely involved in the biosynthesis of oxygen-containing labdane-type diterpenes . A second ionization-initiated cyclization of copal-8-ol diphosphate is hypothesized to result in the formation of manoyl oxide isomers, while labd-13-ene-8α,15-diol could be formed either by phosphatase activity or type A diterpene synthase activity .

Pharmacokinetics

Its molecular weight of 3084986 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of Labd-13-ene-8,15-diol’s action is the inhibition of the growth or replication of certain viruses, cancer cells, and bacteria . This leads to its antiviral, anticancer, and antibacterial effects.

安全和危害

属性

IUPAC Name |

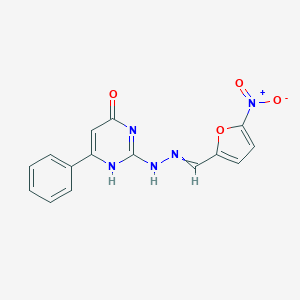

(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOHDQKUMQKLMP-NUKBDRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Labd-13-ene-8,15-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)

![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)